

Structural Analysis of (+)-SHIN1 Binding to Serine Hydroxymethyltransferase (SHMT): A Technical Guide

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Compound of Interest

Compound Name: (+)-SHIN1

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Abstract

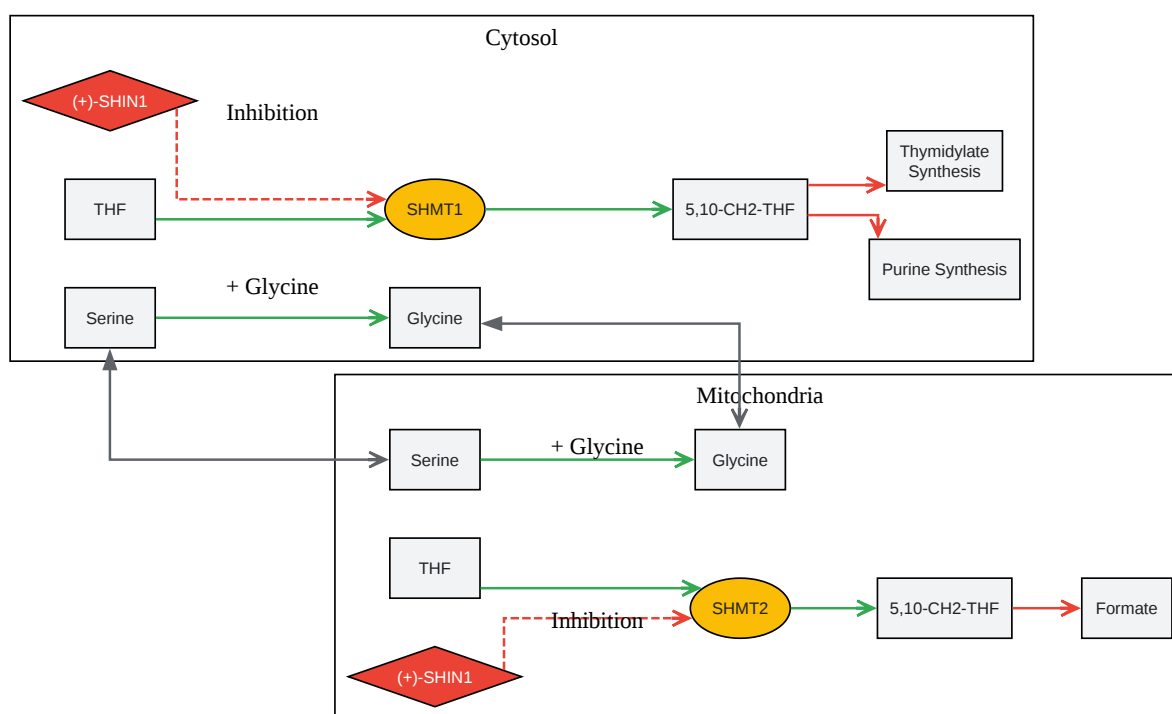
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF). This function places SHMT at a pivotal node in the biosynthesis of nucleotides and amino acids, making it a compelling target for therapeutic intervention, particularly in oncology. The pyrazolopyran derivative, **(+)-SHIN1**, has emerged as a potent, folate-competitive inhibitor of both human cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This technical guide provides a comprehensive overview of the structural and quantitative aspects of **(+)-SHIN1** binding to SHMT, detailing the molecular interactions that underpin its inhibitory activity. It also outlines the key experimental methodologies employed in the characterization of this interaction, offering a valuable resource for researchers in the fields of structural biology, enzymology, and drug discovery.

Introduction to SHMT and its Role in One-Carbon Metabolism

Serine hydroxymethyltransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a central role in cellular 1C metabolism.^{[1][2]} The reaction catalyzed by SHMT is a primary source of one-carbon units essential for various biosynthetic pathways, including the

synthesis of purines and thymidylate.[2][3] In mammals, two major isoforms of SHMT exist: SHMT1, located in the cytosol, and SHMT2, found in the mitochondria.[4][5][6] Both isoforms are crucial for maintaining cellular homeostasis, and their upregulation has been observed in various cancers to meet the metabolic demands of rapid cell proliferation.[4][6][7] This makes SHMT a significant target for the development of anti-cancer therapeutics.[7][8]

The enzymatic activity of SHMT involves the transfer of the β -carbon of serine to THF, producing glycine and CH₂-THF.[5] This reaction is a key entry point for one-carbon units into the folate cycle, which are subsequently utilized in various metabolic processes.



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Fig. 1: Role of SHMT1 and SHMT2 in one-carbon metabolism and inhibition by **(+)-SHIN1**.

Quantitative Analysis of **(+)-SHIN1** Inhibition

(+)-SHIN1 is a potent inhibitor of both human SHMT1 and SHMT2.^{[9][10]} Its inhibitory activity has been quantified through various in vitro and cellular assays, with the key parameters summarized in the table below. The data demonstrates that **(+)-SHIN1** exhibits nanomolar potency against the isolated enzymes and sub-micromolar to nanomolar efficacy in cellular growth inhibition assays.^{[4][10][11]}

Parameter	Target	Value	Assay Type	Reference
IC50	Human SHMT1	5 nM	In vitro enzyme assay	^{[9][10]}
IC50	Human SHMT2	13 nM	In vitro enzyme assay	^{[9][10]}
Cellular IC50	HCT-116 (WT)	870 nM	Cell growth inhibition	^{[4][11]}
Cellular IC50	HCT-116 (SHMT2 knockout)	< 50 nM	Cell growth inhibition	^[4]
EC50	Enterococcus faecium	10 ⁻¹¹ M	Bacterial growth inhibition	^[3]

Structural Basis of **(+)-SHIN1** Binding and Inhibition

The mechanism of **(+)-SHIN1** inhibition is competitive with respect to the folate co-substrate.^[6] Structural studies of a closely related pyrazolopyran inhibitor in complex with human SHMT2 (PDB ID: 5V7I) and **(+)-SHIN1** with *Enterococcus faecium* SHMT have provided detailed insights into the binding mode.^{[3][4]}

The pyrazolopyran core of the inhibitor occupies the same binding pocket as the pteridine moiety of folate.^{[4][11]} Key interactions include:

- **Hydrogen Bonding:** The exocyclic amine of the inhibitor forms hydrogen bonds with the amide backbone of conserved residues within the active site. The pyrazole nitrogen also engages in hydrogen bonding.[\[4\]](#)
- **Hydrophobic Interactions:** The substituted phenyl ring of **(+)-SHIN1** extends into a hydrophobic pocket, with a nearby tyrosine residue potentially forming a π -stacking interaction, which may contribute to the inhibitor's enhanced potency.[\[4\]](#)
- **Conformational Changes:** Two variable loop regions in SHMT are crucial for inhibitor binding. The binding of the natural substrate, serine, can enhance the affinity for **(+)-SHIN1** by stabilizing the loop structure of the enzyme.[\[3\]](#)[\[12\]](#)

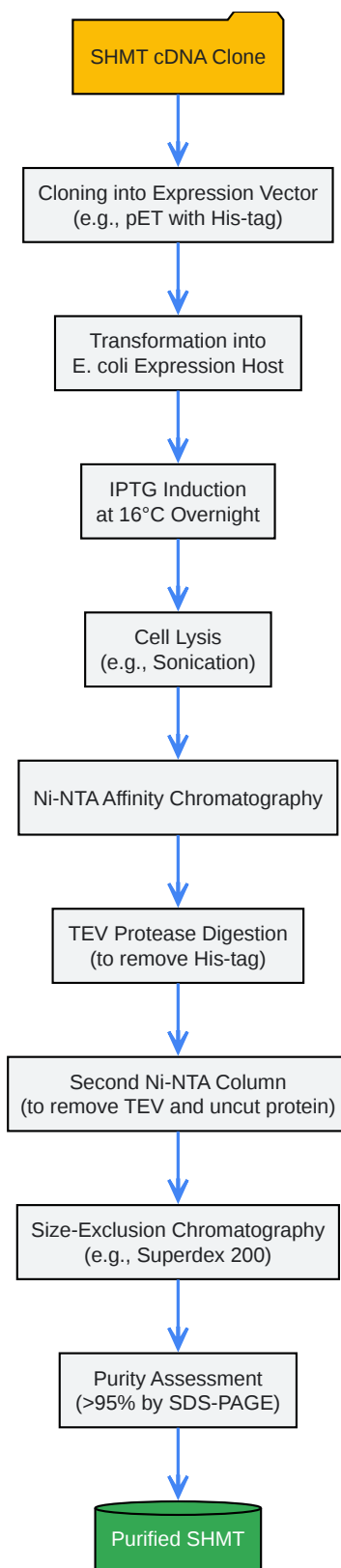
The binding of **(+)-SHIN1** to the folate-binding site effectively blocks the entry of tetrahydrofolate, thereby inhibiting the catalytic cycle of SHMT.

Experimental Protocols

The characterization of **(+)-SHIN1** binding to SHMT involves a combination of biochemical, biophysical, and structural biology techniques. Below are outlines of the key experimental protocols.

Recombinant SHMT Expression and Purification

A standard workflow for obtaining purified SHMT for in vitro studies is depicted below.



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Fig. 2: General workflow for recombinant SHMT expression and purification.

- **Cloning and Expression:** The open reading frame of human SHMT1 or SHMT2 is cloned into a suitable bacterial expression vector, often with an N-terminal polyhistidine tag for purification. The construct is then transformed into an E. coli strain like BL21(DE3). Expression is typically induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.[\[4\]](#)
- **Purification:** The bacterial cells are harvested and lysed. The soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The polyhistidine tag is often cleaved by a specific protease (e.g., TEV protease), followed by a second IMAC step to remove the protease and any uncleaved protein. The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample.[\[4\]](#)

SHMT Enzyme Activity Assay

SHMT activity can be measured using various methods, including a coupled spectrophotometric assay.[\[13\]](#)[\[14\]](#)

- **Principle:** The SHMT-catalyzed reaction produces CH₂-THF. This product can be used by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes CH₂-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.[\[13\]](#)[\[14\]](#)
- **Reaction Mixture:** A typical reaction mixture contains purified SHMT, L-serine, tetrahydrofolate, NADP⁺, and the coupling enzyme MTHFD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[\[13\]](#)[\[15\]](#)
- **IC₅₀ Determination:** To determine the IC₅₀ value of **(+)-SHIN1**, the assay is performed in the presence of varying concentrations of the inhibitor. The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀.

X-ray Crystallography

Determining the high-resolution structure of SHMT in complex with an inhibitor is crucial for understanding the molecular interactions.

- **Crystallization:** Purified SHMT is concentrated and mixed with the inhibitor and co-factors (e.g., glycine, PLP). Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.
- **Data Collection:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- **Structure Solution and Refinement:** The structure is solved by molecular replacement using a known SHMT structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the observed electron density.^{[3][4]} The final model is validated for its geometric quality.

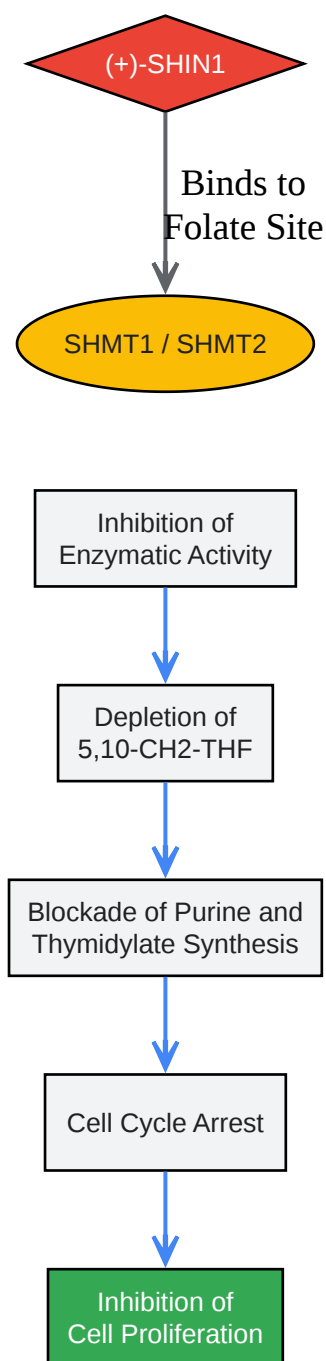
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of **(+)-SHIN1** to SHMT in a cellular context.

- **Principle:** The binding of a ligand to its target protein can increase the thermal stability of the protein.
- **Methodology:** Cells are treated with either vehicle or **(+)-SHIN1**. The cells are then heated to a range of temperatures, followed by cell lysis. The soluble fraction is analyzed by Western blotting to detect the amount of SHMT that remains in solution at each temperature. A shift in the melting curve to a higher temperature in the presence of **(+)-SHIN1** indicates target engagement.

Mechanism of Action and Therapeutic Implications

The inhibition of SHMT by **(+)-SHIN1** has significant downstream metabolic consequences. By blocking the production of CH₂-THF, **(+)-SHIN1** depletes the cellular pool of one-carbon units required for nucleotide synthesis.^{[9][10]} This leads to an arrest of the cell cycle and inhibition of cell proliferation.



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Fig. 3: Logical flow of the mechanism of action of **(+)-SHIN1**.

The dual inhibition of both SHMT1 and SHMT2 is critical for therapeutic efficacy, as it prevents metabolic compensation between the cytosolic and mitochondrial compartments.[4][11] The potent and specific inhibition of SHMT by **(+)-SHIN1** validates this enzyme as a promising target for cancer therapy, and the structural and quantitative data presented herein provide a

solid foundation for the rational design of next-generation SHMT inhibitors with improved pharmacological properties.

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